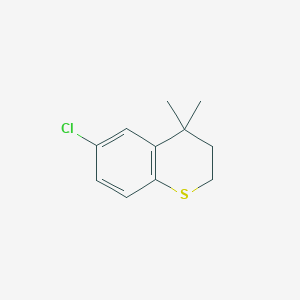

6-Chloro-4,4-dimethylthiochroman

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

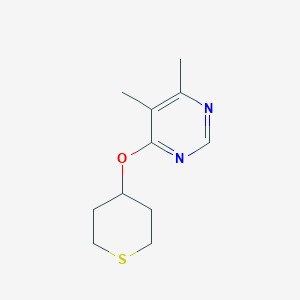

6-Chloro-4,4-dimethylthiochroman is a chemical compound with the molecular formula C11H13ClS and a molecular weight of 212.74 . It is used for research purposes .

Synthesis Analysis

The synthesis of 6-Chloro-4,4-dimethylthiochroman or similar compounds often involves processes such as chlorosulfonation, reduction, etherization, and cyclization . An improved process for the preparation of key intermediates for tazarotene, 4,4-dimethyl-6-ethynylthiochroman, is provided comprising reacting 4,4-dimethyl-6-acetylthiochroman with an acid chloride and an amido-group containing compound .Chemical Reactions Analysis

The chemical reactions involving 6-Chloro-4,4-dimethylthiochroman or similar compounds often include processes like Vilsmeier Haack reaction that forms a β-chloro vinyl carbonyl compound intermediate .Scientific Research Applications

One-pot Synthesis Method The research highlighted a one-pot synthesis approach for creating 6-bromo-4,4-dimethylthiochroman derivatives from bromobenzene. This method was particularly noted for its efficiency, exhibiting low consumption and pollution, indicating a potential pathway for the synthesis of 6-Chloro-4,4-dimethylthiochroman related compounds (Zhou et al., 2013).

Molecular Modeling and Anticancer Potential Another significant contribution was the complete chemical shift assignment and molecular modeling studies of chromene derivatives, one closely related to 6-Chloro-4,4-dimethylthiochroman. These compounds displayed promising anticancer properties, suggesting potential pharmaceutical applications for structurally similar compounds (Santana et al., 2020).

Enantioselective Synthesis The enantioselective synthesis of (S)-6-chlorochroman-4-ol using Lactobacillus paracasei as a biocatalyst was a notable advancement. This synthesis approach, characterized by high enantioselectivity and environmentally friendly conditions, opens avenues for the synthesis of related chiral molecules with potential pharmaceutical or industrial relevance (Şahin, 2020).

Humidity Sensing Properties Research on new chloroindium(III) phthalocyanines, which are structurally related to 6-Chloro-4,4-dimethylthiochroman, demonstrated notable humidity sensing properties. This indicates potential applications of similar compounds in the development of humidity sensors, an essential component in various industrial and environmental monitoring systems (Keskin et al., 2016).

DMSO-Catalyzed Late-Stage Chlorination A study discussing the catalysis of aromatic chlorination by dimethyl sulfoxide highlighted a versatile protocol for the late-stage chlorination of complex natural products, drugs, and peptides. This could be directly relevant to the functionalization of 6-Chloro-4,4-dimethylthiochroman derivatives in drug discovery and development (Song et al., 2019).

properties

IUPAC Name |

6-chloro-4,4-dimethyl-2,3-dihydrothiochromene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClS/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOINUIHPTRTFAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCSC2=C1C=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4,4-dimethylthiochroman | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate](/img/structure/B2632489.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2632490.png)

![diethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2632492.png)

![(Z)-ethyl 1-methyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2632494.png)

![methyl 5-(((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2632501.png)

![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2632504.png)